

5-TAMRA-DBCO Protein Labeling Kit: Application Notes and Protocols

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Compound of Interest

Compound Name: 5-Tamra-dbcO

Cat. No.: B15554344

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Introduction

This document provides detailed application notes and protocols for the **5-TAMRA-DBCO** Protein Labeling Kit. This kit enables the covalent attachment of the fluorescent dye 5-TAMRA to proteins and other biomolecules containing azide groups through a copper-free click chemistry reaction. The strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction that allows for efficient and specific labeling under mild, aqueous conditions, making it ideal for labeling sensitive biological samples.[1][2][3] 5-TAMRA (Tetramethylrhodamine) is a bright orange-red fluorescent dye widely used for creating fluorescently-labeled proteins, peptides, and nucleic acids.[4][5] The DBCO (Dibenzocyclooctyne) group reacts specifically with azides, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[2][6] This makes the labeling process highly biocompatible and suitable for a wide range of applications, including in vivo studies.[2][6]

Principle of the Reaction

The core of this labeling kit is the strain-promoted azide-alkyne cycloaddition (SPAAC). The high ring strain of the DBCO (a cyclooctyne derivative) allows the reaction with an azide-modified protein to proceed rapidly and without the need for a copper catalyst.[2] This reaction is highly specific and bioorthogonal, meaning it does not interfere with other functional groups found in biological systems.[6]

Kit Components and Storage

Component	Description	Storage
5-TAMRA-DBCO	Lyophilized fluorescent dye containing a DBCO moiety.	-20°C, protect from light
Anhydrous DMSO	High-quality, dry dimethyl sulfoxide for reconstituting the 5-TAMRA-DBCO.	Room Temperature
Reaction Buffer	Phosphate-buffered saline (PBS), pH 7.4.	4°C
Purification Resin	Desalting resin for removing excess, unreacted dye.	4°C
Spin Columns & Collection Tubes	For purification of the labeled protein.	Room Temperature

Quantitative Data Summary

Parameter	Value
5-TAMRA-DBCO Molecular Weight	~936.06 g/mol [7]
5-TAMRA Excitation Maximum (λ_{ex})	~555-560 nm[7][8]
5-TAMRA Emission Maximum (λ_{em})	~580-584 nm[8][9]
Recommended Molar Excess of Dye	2 to 20-fold over the protein
Typical Reaction Time	1-4 hours at room temperature
Typical Labeling Efficiency	Can reach up to 80% or higher[10]

Experimental Protocols

A. Preparation of Reagents

- **5-TAMRA-DBCO** Stock Solution:
 - Equilibrate the vial of **5-TAMRA-DBCO** to room temperature before opening.

- Add the appropriate amount of anhydrous DMSO to create a 1-10 mM stock solution. For example, add 100 μ L of DMSO to 1 mg of **5-TAMRA-DBCO** (assuming a molecular weight of ~936 g/mol) to get a ~1.07 mM solution.
- Vortex briefly to ensure the dye is fully dissolved. The stock solution should be prepared fresh for each labeling experiment and protected from light.
- Azide-Modified Protein Solution:
 - Dissolve your azide-containing protein in the Reaction Buffer (PBS, pH 7.4) to a final concentration of 1-10 mg/mL.
 - The buffer should be free of any azide-containing compounds (e.g., sodium azide) as this will compete with the labeling reaction.[6] If your protein is in a buffer containing interfering substances, it should be exchanged into the Reaction Buffer via dialysis or buffer exchange columns.

B. Protein Labeling Protocol

- Reaction Setup:
 - Calculate the required volume of the **5-TAMRA-DBCO** stock solution to achieve the desired molar excess. A 10 to 20-fold molar excess of dye to protein is a good starting point for optimization.
 - Add the calculated volume of the **5-TAMRA-DBCO** stock solution to the azide-modified protein solution.
 - The final concentration of DMSO in the reaction mixture should be kept below 20% to maintain protein stability.[6]
- Incubation:
 - Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Protect the reaction from light by wrapping the tube in aluminum foil or placing it in a dark drawer.
 - Longer incubation times may increase labeling efficiency.

C. Purification of the Labeled Protein

It is crucial to remove the unreacted **5-TAMRA-DBCO** from the labeled protein.

- Prepare the Spin Column:
 - Resuspend the purification resin in the spin column by vortexing gently.
 - Remove the top cap and then the bottom tab. Place the column in a collection tube.
 - Centrifuge the column for 2 minutes at 1,000 x g to remove the storage buffer.
 - Wash the resin by adding 500 µL of Reaction Buffer and centrifuging for 1 minute at 1,000 x g. Repeat this step three times, discarding the flow-through each time.
- Purification:
 - Place the washed spin column into a new, clean collection tube.
 - Carefully apply the entire reaction mixture to the center of the resin bed.
 - Centrifuge the column for 4 minutes at 1,000 x g.
 - The purified, labeled protein will be in the collection tube. The unreacted dye will remain in the resin.

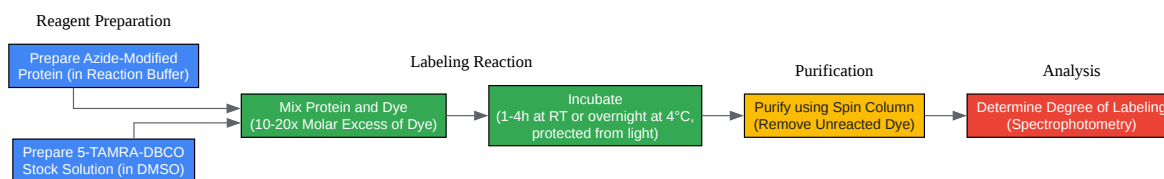
D. Determination of Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically.

- Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the excitation maximum of 5-TAMRA (~555 nm, A_{max}).
- Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:
 - Protein Concentration (M) = [A₂₈₀ - (A_{max} × CF)] / ε_{protein}

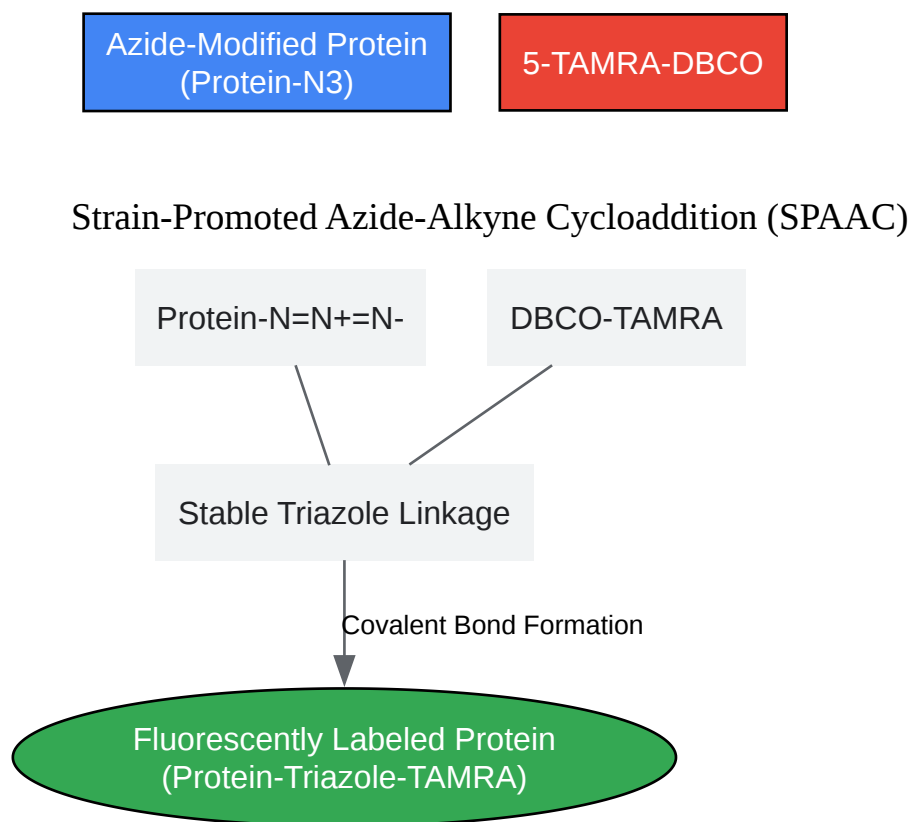
- CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.3 for TAMRA).
- $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
- Calculate the DOL using the following formula:
 - $\text{DOL} = A_{\text{max}} / (\epsilon_{\text{dye}} \times \text{Protein Concentration (M)})$
 - ϵ_{dye} is the molar extinction coefficient of 5-TAMRA at its A_{max} (~92,000 L·mol⁻¹·cm⁻¹).

Visualizations



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Caption: Experimental workflow for labeling azide-modified proteins with **5-TAMRA-DBCO**.



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Caption: Reaction pathway for copper-free click chemistry between **5-TAMRA-DBCO** and an azide-modified protein.

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